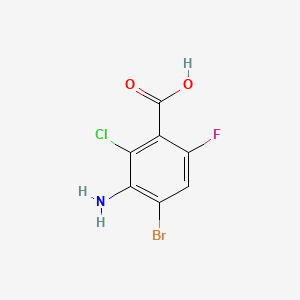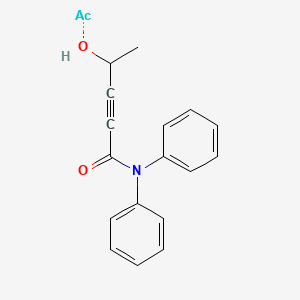
((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium” is a hypothetical compound that combines the structural features of diphenylamine, a pent-3-yn-2-yl group, and actinium Actinium is a radioactive element and part of the actinide series
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium” would likely involve multiple steps:
Formation of the Diphenylamino Group: This can be achieved by reacting aniline with benzene in the presence of a catalyst.
Synthesis of the Pent-3-yn-2-yl Group: This involves the formation of a carbon-carbon triple bond, which can be achieved through alkylation and subsequent dehydrohalogenation.
Coupling with Actinium: The final step would involve the coordination of the organic moiety with actinium, possibly through a ligand exchange reaction.
Industrial Production Methods
Industrial production of such a compound would require stringent safety measures due to the radioactive nature of actinium. The process would involve large-scale synthesis of the organic intermediates followed by their coupling with actinium under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diphenylamino group.
Reduction: Reduction reactions could target the carbon-carbon triple bond in the pent-3-yn-2-yl group.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Formation of quinones or nitroso compounds.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
The compound could be used as a ligand in coordination chemistry, forming complexes with various metals.
Biology
Medicine
Could be explored for targeted alpha therapy (TAT) in oncology.
Industry
Possible use in the development of new materials with unique electronic or photonic properties.
Mécanisme D'action
The compound’s mechanism of action would depend on its application. In radiopharmaceuticals, the radioactive decay of actinium would generate alpha particles that can damage cancer cells. The diphenylamino group might interact with biological molecules, aiding in the compound’s targeting and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylamine: Known for its antioxidant properties.
Pent-3-yn-2-ol: Used in organic synthesis.
Actinium-225: Used in targeted alpha therapy.
Uniqueness
The combination of these groups with actinium makes “((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium” unique, potentially offering a novel approach to targeted cancer therapy and new material development.
Propriétés
Formule moléculaire |
C17H15AcNO2 |
|---|---|
Poids moléculaire |
492.33 g/mol |
Nom IUPAC |
actinium;4-hydroxy-N,N-diphenylpent-2-ynamide |
InChI |
InChI=1S/C17H15NO2.Ac/c1-14(19)12-13-17(20)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16;/h2-11,14,19H,1H3; |
Clé InChI |
OUOIIGORDYOHCP-UHFFFAOYSA-N |
SMILES canonique |
CC(C#CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)O.[Ac] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


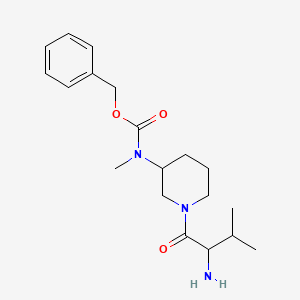
![Methyl 2-(2-(2,5-dimethoxy-3,4,6-trimethylphenyl)benzo[d]oxazol-5-yl)acetate](/img/structure/B14788414.png)

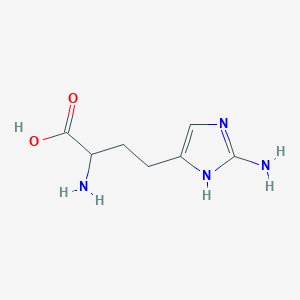
![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine-4-carboxamide](/img/structure/B14788433.png)
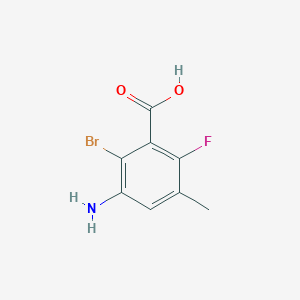



![1-[5-Tert-Butyl-3-({4-[2-(Dimethylamino)ethyl]-5-Oxo-1,4-Diazepan-1-Yl}carbonyl)thiophen-2-Yl]-3-(2,3-Dichlorophenyl)urea](/img/structure/B14788465.png)

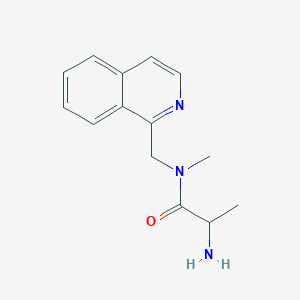
![Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14788485.png)
